molecular formula C18H14N2O3S2 B2541096 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-71-1

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2541096
CAS No.: 865181-71-1
M. Wt: 370.44
InChI Key: PSWOVLIUJKGZFS-HNENSFHCSA-N
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Description

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H14N2O3S2 and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides and Benzothiazole Derivatives in Medicinal Chemistry

Sulfonamides have been a cornerstone in drug development due to their presence in many clinically used drugs, ranging from diuretics to antipsychotic medications. The primary sulfonamide moiety, similar in function to the structural motifs in the specified compound, plays a pivotal role in novel drug launches, showing significant antitumor activity among other benefits (Carta, Scozzafava, & Supuran, 2012). Their development focuses on targeting specific enzymes for treatment, such as carbonic anhydrase inhibitors for glaucoma and sulfonamide COX2 inhibitors for cancer therapy.

Benzothiazole derivatives are highlighted for their extensive biological activities, which include antiviral, antimicrobial, and anticancer properties. The unique structure of benzothiazole makes it an integral part of many synthetic bioactive molecules. Its versatility is attributed to the potential for less toxic effects and enhanced activities when modified, establishing it as a crucial moiety in medicinal chemistry (Bhat & Belagali, 2020).

Applications in Drug Delivery and Nanoformulations

The development of drug delivery systems incorporating sulfonamide and benzothiazole structures can significantly impact the treatment of cardiovascular diseases, among others. These systems aim to overcome physiological barriers, improving therapeutic outcomes through targeted delivery technologies. Despite the field being in its infancy compared to cancer or brain delivery, the potential for these compounds in enhancing pharmacology and therapeutic efficacy is considerable (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Advancements in Pharmacological Activities

Further exploration into benzothiazole derivatives has revealed a spectrum of pharmacological activities. These compounds are being extensively researched for their potential as antimicrobial, analgesic, anti-inflammatory, and antitubercular agents. The structural diversity of benzothiazole derivatives allows for the development of novel therapeutic agents with targeted action mechanisms, showcasing the scaffold's importance in future drug discovery endeavors (Sumit, Kumar, & Mishra, 2020).

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-3-11-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)13-7-5-4-6-8-13/h1,4-10,12H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOVLIUJKGZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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